molecular formula C7H10ClNO B1396979 [1-(2-Furyl)cyclopropyl]amine hydrochloride CAS No. 1332529-60-8

[1-(2-Furyl)cyclopropyl]amine hydrochloride

Cat. No.: B1396979
CAS No.: 1332529-60-8
M. Wt: 159.61 g/mol
InChI Key: FVUNBOONUXNMSG-UHFFFAOYSA-N
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Description

[1-(2-Furyl)cyclopropyl]amine hydrochloride (CAS: 1246740-91-9, MFCD19103325) is a chemical building block of interest in organic and medicinal chemistry. With a molecular formula of C7H10ClNO and a molecular weight of 159.61 g/mol, this compound features a cyclopropylamine group directly linked to a 2-furyl ring . This structure makes it a valuable synthon for the preparation of more complex, biologically active molecules. Cyclopropylamine derivatives are increasingly important in pharmaceutical and agrochemical research, often serving as key intermediates in developing compounds with various therapeutic effects . The presence of both the amine and the furan ring in its structure offers multiple sites for chemical modification, enabling its use in diverse synthetic pathways, including nucleophilic substitution and catalytic cross-coupling reactions. This compound is provided exclusively for research and development purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to handling and use appropriate personal protective equipment.

Properties

IUPAC Name

1-(furan-2-yl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.ClH/c8-7(3-4-7)6-2-1-5-9-6;/h1-2,5H,3-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUNBOONUXNMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332529-60-8
Record name Cyclopropanamine, 1-(2-furanyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332529-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of the Cyclopropylcarboxylic Acid Intermediate

A typical starting material is a bromocyclopropane derivative, which undergoes lithiation followed by carboxylation with dry ice (CO₂) to yield the corresponding cyclopropylcarboxylic acid.

Example Reaction Conditions:

Step Reagents & Conditions Yield (%) Notes
Lithiation 1-bromo-1-cyclopropylcyclopropane + tert-butyllithium (1.7 M in pentane), −78 °C, 40 min dropwise addition Strict anhydrous conditions required
Carboxylation Dry ice (excess), −70 °C to room temperature, 2 h 62–89 Yield decreases with scale; optimized by excess tert-butyllithium to suppress side reactions
Workup Quench with ice-cold KOH solution, acidify with conc. HCl, extract with ether Acid isolated as colorless crystals

Note: The yield depends on scale and reaction time; longer times can lead to side reactions such as trapping by tert-butyl bromide, reducing yield.

Deprotection and Formation of Hydrochloride Salt

The N-Boc protecting group is removed by treatment with hydrogen chloride in diethyl ether, precipitating the amine hydrochloride salt.

Step Reagents & Conditions Yield (%) Notes
Deprotection HCl in diethyl ether, 0 °C to room temperature, 24 h 87 Product isolated as colorless powder
Purification Filtration, washing with ether, drying under vacuum Product stable up to ~135 °C

The overall process from bromocyclopropane to amine hydrochloride is reproducible on a 50 g scale with an overall yield around 42%.

Adaptation for [1-(2-Furyl)cyclopropyl]amine Hydrochloride

To prepare the furyl-substituted analog, the initial cyclopropane precursor must bear the 2-furyl substituent. This can be achieved by:

  • Starting from 2-furyl-substituted cyclopropyl bromide or related halide.
  • Applying analogous lithiation/carboxylation steps to introduce the carboxylic acid functionality.
  • Proceeding through Curtius rearrangement and deprotection as above.

The presence of the furyl ring requires careful control of reaction conditions to avoid ring degradation or side reactions, especially under strongly basic or nucleophilic conditions.

Summary Table of Preparation Steps

Step No. Reaction Stage Reagents/Conditions Product Yield (%) Key Notes
1 Lithiation & Carboxylation tert-BuLi, −78 °C; dry ice, −70 °C to RT 2-furylcyclopropanecarboxylic acid (analog) 60–85 Scale-dependent yield; moisture sensitive
2 Activation & Azidation Ethyl chloroformate, Et3N, NaN3, 0 °C Acyl azide intermediate Drying critical to avoid urea side products
3 Curtius Rearrangement Heating, tert-butanol N-Boc-protected amine carbamate ~75 Rearrangement efficiency crucial
4 Deprotection & Salt Formation HCl in Et2O, 0 °C to RT This compound ~85 Final product isolation and purity

Research Findings and Considerations

  • The Curtius rearrangement protocol is a robust method for converting cyclopropanecarboxylic acids to amines with high selectivity and yield.
  • The use of tert-butyllithium for lithiation is effective but requires strict anhydrous and low-temperature conditions to prevent side reactions.
  • The hydrochloride salt form improves stability and crystallinity, facilitating purification and storage.
  • Scale-up challenges include controlling reaction time and temperature to suppress side reactions, especially when working with sensitive furyl substituents.
  • Alternative methods such as direct amination of cyclopropyl halides or reductive amination may be less selective or yield lower purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2-Furyl)cyclopropyl]amine hydrochloride can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced, especially at the cyclopropylamine moiety, to form corresponding amines or alcohols.

    Substitution: It can participate in substitution reactions where the furan ring or the cyclopropylamine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced amines or alcohols.

    Substitution: Substituted furans or cyclopropylamines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of [1-(2-Furyl)cyclopropyl]amine hydrochloride is C10_{10}H12_{12}ClN, featuring a cyclopropyl group linked to an amine with a furan ring as a substituent. The presence of the furan moiety enhances its reactivity and biological interactions, making it a valuable compound in medicinal chemistry.

Neuropharmacological Effects

Preliminary studies suggest that this compound may interact with neurotransmitter systems, indicating potential applications in treating neurological disorders. Its ability to modulate neurotransmitter activity could lead to new therapeutic strategies for conditions such as depression and anxiety.

Antioxidant Properties

The furan ring contributes to the compound's antioxidant activity, which can neutralize free radicals and reduce oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage, such as neurodegenerative disorders.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit antimicrobial properties. Initial studies have shown effectiveness against various bacterial strains, suggesting its potential role in developing new antimicrobial agents.

Building Block in Organic Synthesis

This compound can serve as a versatile building block for synthesizing more complex molecules. Its unique structural features allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Structural Comparisons

A comparative analysis of structurally similar compounds highlights the uniqueness of this compound:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
[1-(2-Furyl)cyclopropyl]amineCyclopropane + FuranNeuropharmacologicalUnique cyclopropane structure
2-AminofuranFuran + AmineAntimicrobialLacks cyclopropane moiety
FurfurylamineFuran + EthyleneAntioxidantDifferent alkene structure
CyclopropylamineCyclopropane + AmineNeuroactiveNo furan ring; different reactivity

This table illustrates how the combination of the furan ring and cyclopropane structure in this compound contributes to its distinctive biological activities.

Antimicrobial Efficacy Study

A study assessed the antimicrobial efficacy of this compound against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated potent activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a therapeutic agent against resistant infections.

Cytotoxicity Assessment

In vitro studies evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated selective inhibition of rapidly dividing cells, suggesting a potential role in cancer therapy. IC50 values were observed in the low micromolar range, indicating significant cytotoxicity against specific cancer types.

Research Findings

Research has focused on the structure-activity relationship (SAR) of similar compounds, suggesting modifications to the cyclopropyl or furan groups can enhance biological activity:

Compound ModificationEffect on Activity
Addition of halogenIncreased potency
Hydroxyl group additionImproved solubility
Alteration of side chainsVaried receptor affinity

These modifications can lead to enhanced efficacy and selectivity for specific biological targets.

Mechanism of Action

The mechanism of action of [1-(2-Furyl)cyclopropyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and cyclopropylamine moiety can interact with active sites of enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Structural and Electronic Differences

Heterocyclic Substituents
  • [1-(2-Thienyl)cyclopropyl]amine Hydrochloride

    • Substituent : 2-Thienyl (sulfur-containing aromatic ring).
    • Impact : Thiophene’s higher electron-withdrawing nature compared to furan may reduce the amine’s basicity. Sulfur’s larger atomic size could enhance lipophilicity and alter π-π stacking interactions.
    • Applications : Used in research with 95% purity, suggesting utility in high-precision synthetic workflows .
  • [1-(2-Furyl)cyclopropyl]amine Hydrochloride

    • Substituent : 2-Furyl (oxygen-containing aromatic ring).
    • Impact : Oxygen’s electronegativity facilitates hydrogen bonding, improving solubility in polar solvents. Likely more polar than thienyl analogs.
Non-Aromatic Substituents
  • 1-Methoxymethyl-cyclopropylamine Hydrochloride
    • Substituent : Methoxymethyl (ether group).
    • Impact : The absence of an aromatic ring reduces π interactions but enhances flexibility. Methoxy groups improve solubility in organic solvents.
    • Commercial Availability : Mass-produced, with pricing tiers (e.g., $420/500 mg), indicating industrial relevance .
Extended Carbon Chains
  • 2-(1-Phenylcyclopropyl)ethan-1-amine Hydrochloride Substituent: Phenyl (aromatic) + ethylamine chain. Properties: Stable as a powder at room temperature .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituent Key Properties
[1-(2-Furyl)cyclopropyl]amine HCl C₇H₁₀ClNO 159.61 2-Furyl Polar, hydrogen-bonding capability
[1-(2-Thienyl)cyclopropyl]amine HCl C₇H₁₀ClNS 175.68 2-Thienyl Higher lipophilicity, 95% purity
1-Methoxymethyl-cyclopropylamine HCl C₅H₁₂ClNO 137.61 Methoxymethyl Enhanced organic solubility
2-(1-Phenylcyclopropyl)ethan-1-amine HCl C₁₁H₁₆ClN 197.71 Phenyl + ethylamine Hydrophobic, stable powder

Biological Activity

Overview

[1-(2-Furyl)cyclopropyl]amine hydrochloride, with the molecular formula C₇H₉NO·HCl, is a cyclopropylamine derivative featuring a furan ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including neuropharmacological effects, antioxidant properties, and antimicrobial activity. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The unique structure of this compound contributes significantly to its biological activity. The combination of a furan ring and a cyclopropyl group allows for diverse interactions with biological targets.

Compound Name Structure Features Biological Activity Unique Aspects
[1-(2-Furyl)cyclopropyl]amineCyclopropane + FuranNeuropharmacologicalUnique cyclopropane structure
2-AminofuranFuran + AmineAntimicrobialLacks cyclopropane moiety
FurfurylamineFuran + EthyleneAntioxidantDifferent alkene structure
CyclopropylamineCyclopropane + AmineNeuroactiveNo furan ring; different reactivity

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The furan ring and cyclopropylamine moiety can engage with active sites of enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Key Mechanisms:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism.
  • Receptor Modulation : Interaction with neurotransmitter receptors may influence signaling pathways related to mood and cognition.

Neuropharmacological Effects

Preliminary studies suggest that this compound may have applications in treating neurological disorders. Its structural characteristics allow it to interact with neurotransmitter systems, which could lead to therapeutic effects in conditions such as depression or anxiety.

  • Case Study : A study indicated that derivatives of similar compounds showed improved binding affinity to serotonin receptors, suggesting potential antidepressant effects.

Antioxidant Properties

The presence of the furan ring contributes to the compound's antioxidant activity, enabling it to neutralize free radicals and reduce oxidative stress in biological systems.

  • Research Findings : In vitro assays demonstrated that compounds with furan moieties exhibit significant scavenging activity against reactive oxygen species (ROS).

Antimicrobial Activity

Some derivatives of this compound have shown promising antimicrobial properties, indicating potential for further exploration in this area.

  • Study Results : Testing against various bacterial strains revealed that certain derivatives exhibited significant inhibitory effects, comparable to standard antibiotics.

Synthesis and Research Applications

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the exploration of new chemical reactions and pathways, making it a candidate for drug development.

Synthetic Pathways

The synthesis typically involves:

  • Oxidation : Utilizing agents like potassium permanganate.
  • Reduction : Employing lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions : Reacting with various nucleophiles or electrophiles under controlled conditions.

Q & A

Q. Optimization Tips :

  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC or LC-MS to minimize byproducts.
  • Adjust stoichiometry of NaBH(OAc)₃ (2.0 equiv.) for higher yields in sterically hindered systems .

Basic: How should researchers characterize this compound to confirm purity and structure?

Answer:
Key analytical methods include:

  • ¹H/¹³C NMR : Look for characteristic cyclopropane signals (e.g., δ 1.2–2.5 ppm for cyclopropyl protons; furyl protons at δ 6.3–7.4 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₁ClFNO⁺ expected at m/z 204.0693) .
  • HPLC : Assess purity using reverse-phase columns (e.g., C18, 7–15 min retention time) with UV detection at 254 nm .

Q. Troubleshooting :

  • If impurities arise, recrystallize from ethanol/ether mixtures.
  • Use D₂O exchange in NMR to distinguish amine protons from moisture .

Advanced: What strategies are effective for resolving enantiomers of this compound?

Answer:
Chiral resolution of cyclopropylamine derivatives often involves:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (80:20) + 0.1% diethylamine. Monitor enantiomeric excess (ee) via polarimetry (e.g., +10.0° for specific rotations in D₂O) .
  • Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and recrystallize .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., Rh(II) complexes) during cyclopropanation to favor one enantiomer .

Key Challenge :
Cyclopropane ring strain may lead to racemization under acidic conditions. Use mild HCl concentrations during salt formation .

Advanced: How does the furyl substituent influence the compound’s biological activity, particularly in receptor binding studies?

Answer:
The 2-furyl group enhances π-π stacking with aromatic residues in receptors (e.g., serotonin 5-HT₂C). Structural analogs show:

  • Increased Selectivity : Furyl derivatives exhibit lower off-target effects compared to phenyl analogs due to reduced lipophilicity .
  • Metabolic Stability : The furan ring resists oxidative degradation better than thiophene or pyrrole .

Q. Experimental Design :

  • Perform radioligand binding assays (e.g., ³H-LSD for 5-HT₂C) with HEK293 cells expressing the receptor.
  • Compare IC₅₀ values against control compounds lacking the furyl group .

Basic: How should hygroscopicity be managed during storage of this compound?

Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C.
  • Handling : Use a glove box or desiccator during weighing.
  • Stability Testing : Monitor water content via Karl Fischer titration monthly .

Advanced: What computational methods can predict the stability of the cyclopropane ring under physiological conditions?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess ring strain and bond dissociation energies .
  • MD Simulations : Simulate interactions in aqueous PBS (pH 7.4) to predict hydrolysis rates.
  • SAR Analysis : Compare with analogs (e.g., 2-phenylcyclopropylamine) to correlate substituent effects with stability .

Advanced: How can researchers address contradictory data in cyclopropane ring-opening reactions during functionalization?

Answer:
Contradictions often arise from varying reaction conditions:

  • Acid Sensitivity : Avoid strong acids (e.g., H₂SO₄) that cleave the cyclopropane. Use mild acids like AcOH .
  • Temperature Control : Limit reactions to ≤60°C to prevent thermal ring-opening .
  • Byproduct Analysis : Characterize ring-opened products via GC-MS to identify failure pathways .

Basic: What are the safety considerations for handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods due to potential amine vapor release.
  • Spill Management : Neutralize with 5% acetic acid before disposal .

Advanced: What role does the cyclopropane ring play in enhancing the compound’s pharmacokinetic profile?

Answer:

  • Metabolic Resistance : The rigid cyclopropane reduces CYP450-mediated oxidation.
  • Bioavailability : Improved membrane permeability due to the non-planar structure .
  • Half-Life Extension : Rat studies show 2-fold longer t₁/₂ compared to acyclic analogs .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound analogs?

Answer:

  • Substituent Screening : Test electron-withdrawing groups (e.g., -CF₃) at the furyl 5-position to enhance receptor affinity .
  • Ring Modifications : Replace cyclopropane with bicyclo[1.1.1]pentane for improved metabolic stability .
  • In Silico Docking : Use AutoDock Vina to predict binding poses with 5-HT₂C (PDB: 6BQG) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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[1-(2-Furyl)cyclopropyl]amine hydrochloride
Reactant of Route 2
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[1-(2-Furyl)cyclopropyl]amine hydrochloride

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